Ralimetinib mesylate, a dimesylate salt form of LY2228820, is a tri-substituted imidazole derivative researched for its potential as an anti-inflammatory and antineoplastic agent. [] It functions as a selective, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the alpha and beta isoforms. [, ] This kinase plays a crucial role in regulating the production of cytokines in the tumor microenvironment and enables cancer cell survival under stress conditions, including those induced by radiotherapy, chemotherapy, and targeted therapies. [] Due to its role in tumorigenesis, Ralimetinib has garnered significant interest as a potential therapeutic agent in oncology research. [, , , , , , , , , , , , , , , , , , ]
Ralimetinib primarily acts by inhibiting the activity of p38 MAPK, particularly the alpha and beta isoforms. [] This inhibition prevents the phosphorylation of MAPKAPK2, a downstream target of p38 MAPK, ultimately disrupting p38 MAPK-mediated signaling pathways. [] By interfering with this pathway, Ralimetinib exerts its anti-inflammatory and anticancer effects through several mechanisms:
Cytokine Inhibition: Ralimetinib inhibits the production of various cytokines, including tumor necrosis factor alpha (TNFα), interleukin (IL)-1, IL-6, IL-8, vascular endothelial growth factor (VEGF), and macrophage inflammatory protein-1 alpha (MIP-1α). [] These cytokines play a role in inflammation, cellular proliferation, and angiogenesis, making their suppression a key aspect of Ralimetinib's anti-cancer activity. []
EGFR Inhibition: Research suggests that Ralimetinib's anti-cancer activity might stem from its ability to inhibit epidermal growth factor receptor (EGFR), albeit at higher concentrations than its inhibition of p38α. [] Cancer cell lines with EGFR mutations showed increased sensitivity to Ralimetinib treatment. [] Moreover, expressing the EGFR-T790M gatekeeper mutation, associated with resistance to EGFR inhibitors, conferred resistance to Ralimetinib. []
c-MYC Protein Destabilization: Ralimetinib, along with other p38 inhibitors, can affect c-MYC protein stability, a crucial factor in colorectal cancer initiation and progression. [] By preventing c-MYC phosphorylation and interaction, Ralimetinib could potentially counter c-MYC-mediated proliferation, metastasis, and chemoresistance in colorectal cancer. []
Ovarian Cancer: In recurrent platinum-sensitive ovarian cancer, Ralimetinib, in combination with gemcitabine and carboplatin, showed modest improvements in progression-free survival compared to gemcitabine and carboplatin alone. []
Lung Cancer: Ralimetinib has been investigated in combination therapies for lung cancer. Research suggests a synergistic effect when combined with MDM2 antagonists, potentially enhancing anti-tumor activity in esophageal squamous cell carcinoma, a type of lung cancer. []
Acute Myeloid Leukemia: Ralimetinib demonstrates potential in treating acute myeloid leukemia by blocking inflammatory signaling pathways, particularly those activated by IL-1, and exhibiting cytotoxic effects against leukemia cells. []
Colorectal Cancer: Research highlights Ralimetinib's potential in colorectal cancer treatment by targeting the p38α/c-MYC axis. This axis plays a critical role in intestinal tumorigenesis, and its modulation via Ralimetinib could offer a novel therapeutic approach. [, ]
Head and Neck Squamous Cell Carcinoma: Ralimetinib shows promise in combating radiochemotherapy resistance in head and neck squamous cell carcinoma by inhibiting p38 MAPK signaling, sensitizing tumor cells to cisplatin-induced cell death, and reducing the viability of cisplatin-surviving cells. []
Hepatocellular Carcinoma: Studies suggest that Ralimetinib can disrupt the interaction between cathepsin C and the TNF-α/p38 MAPK signaling pathway in hepatocellular carcinoma. This interaction contributes to tumor growth and metastasis, making its disruption a potential therapeutic strategy. [, ]
Glioblastoma: Ralimetinib has been investigated as a potential treatment option for glioblastoma, specifically for resensitizing the mesenchymal subtype to temozolomide, a standard chemotherapy drug. []
Breast Cancer: Research indicates that Ralimetinib can modify the tumor microenvironment in metastatic breast cancer, making it more receptive to immunotherapy. It achieves this by suppressing pro-tumor immune cells and enhancing anti-tumor immune responses. [, ]
SARS-CoV-2: Preliminary research suggests that Ralimetinib, as a host-directed therapy, might retain antiviral efficacy against early-lineage SARS-CoV-2 and the B.1.1.7 variant by inhibiting the p38 MAP kinase cascade. []
Biomarker Development: Further research is needed to identify biomarkers that can effectively predict the sensitivity of different cancer types to Ralimetinib. This would allow for the selection of patients who are most likely to benefit from treatment with this drug. []
Combination Therapies: Exploring combinations of Ralimetinib with other targeted therapies, immunotherapies, or chemotherapies holds potential for enhancing its efficacy and overcoming resistance mechanisms. [, , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5